

HMR 1556 vs. Chromanol 293B: A Comparative Guide to Potency and Selectivity

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Compound of Interest

Compound Name: HMR 1556

Cat. No.: B1673320

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For researchers and drug development professionals investigating cardiac repolarization and potential antiarrhythmic therapies, the choice of selective ion channel blockers is critical. This guide provides a detailed comparison of two prominent IKs channel blockers, **HMR 1556** and chromanol 293B, focusing on their potency and selectivity. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

Executive Summary

HMR 1556 stands out as a significantly more potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs) compared to chromanol 293B.^{[1][2]} Experimental data consistently demonstrates that **HMR 1556** inhibits IKs at nanomolar concentrations, whereas chromanol 293B requires micromolar concentrations to achieve similar effects.^{[1][3]} Furthermore, **HMR 1556** exhibits a superior selectivity profile, with less off-target activity on other cardiac ion channels at effective IKs-blocking concentrations.^{[1][4]}

Data Presentation: Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of **HMR 1556** and chromanol 293B for IKs and other key cardiac ion channels. This quantitative data highlights the differences in potency and selectivity between the two compounds.

Table 1: Potency on IKs (Slowly Activating Delayed Rectifier K⁺ Current)

Compound	Species/Cell Type	IC50
HMR 1556	Canine Ventricular Myocytes	10.5 nM[1][2][5]
Guinea Pig Ventricular Myocytes	34 nM[4][5]	
Xenopus Oocytes (expressing minK)	120 nM[4]	
Chromanol 293B	Canine Ventricular Myocytes	1.8 µM[1][3]
Guinea Pig Ventricular Myocytes	1.02 µM[6]	
Xenopus Oocytes (expressing rat IKs)	6.89 µM[7]	

Table 2: Selectivity Profile - IC50 or % Inhibition at a Given Concentration

Compound	Ion Channel	Species/Cell Type	IC50 / % Inhibition
HMR 1556	IKr (Rapidly Activating Delayed Rectifier K+ Current)	Canine Ventricular Myocytes	12.6 μ M[1][2]
Ito (Transient Outward K+ Current)	Canine Ventricular Myocytes	33.9 μ M[1][2]	
ICa,L (L-type Ca2+ Current)	Canine Ventricular Myocytes	27.5 μ M[1][2]	
IK1 (Inward Rectifier K+ Current)	Canine Ventricular Myocytes	Unaffected[1][2]	
Kv1.5, Kv1.3, Kir2.1, HCN2	Xenopus Oocytes	Little to no block at 10 μ M[4]	
Chromanol 293B	Ito (Transient Outward K+ Current)	Canine Ventricular Myocytes	38 μ M[1][3]
Human Ventricular Myocytes	24 μ M[6]		
IKr, IK1, ICa,L	Canine Ventricular Myocytes	Unaffected at 30 μ M[3]	
CFTR Chloride Current	Xenopus Oocytes	19 μ M[8]	

Experimental Protocols

The data presented in this guide is primarily derived from whole-cell patch-clamp experiments. This technique allows for the direct measurement of ion channel currents in isolated cells.

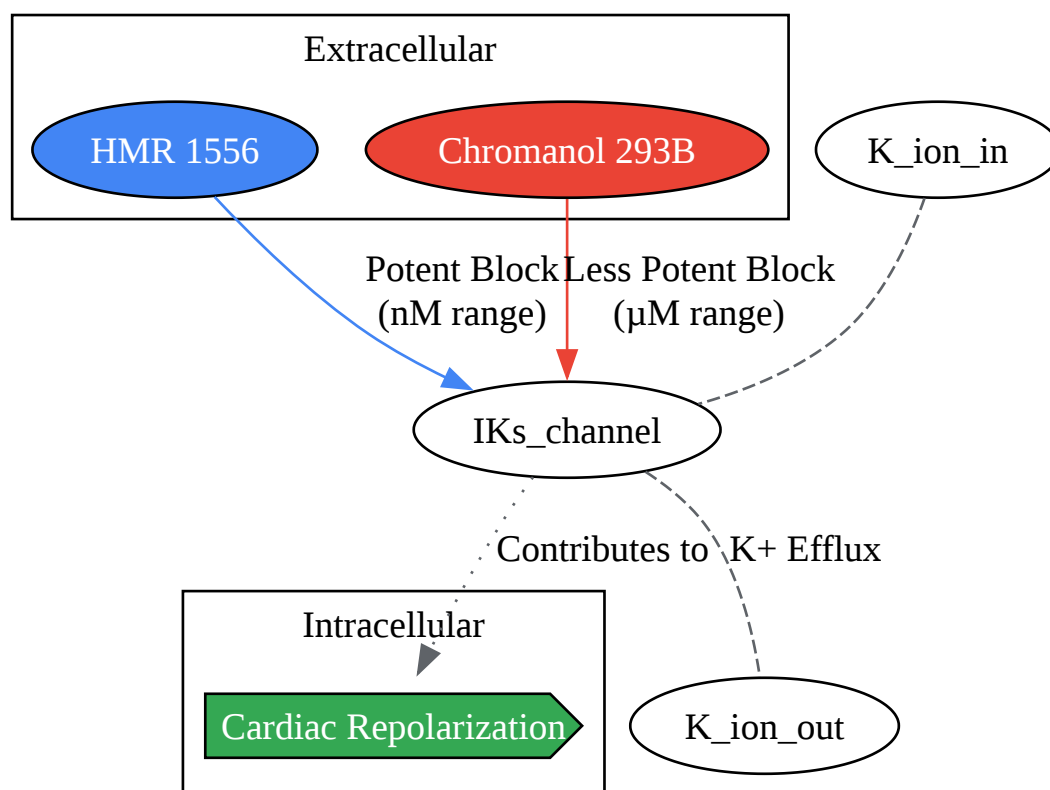
Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of **HMR 1556** and chromanol 293B on specific ion currents in isolated cardiomyocytes or heterologous expression systems.

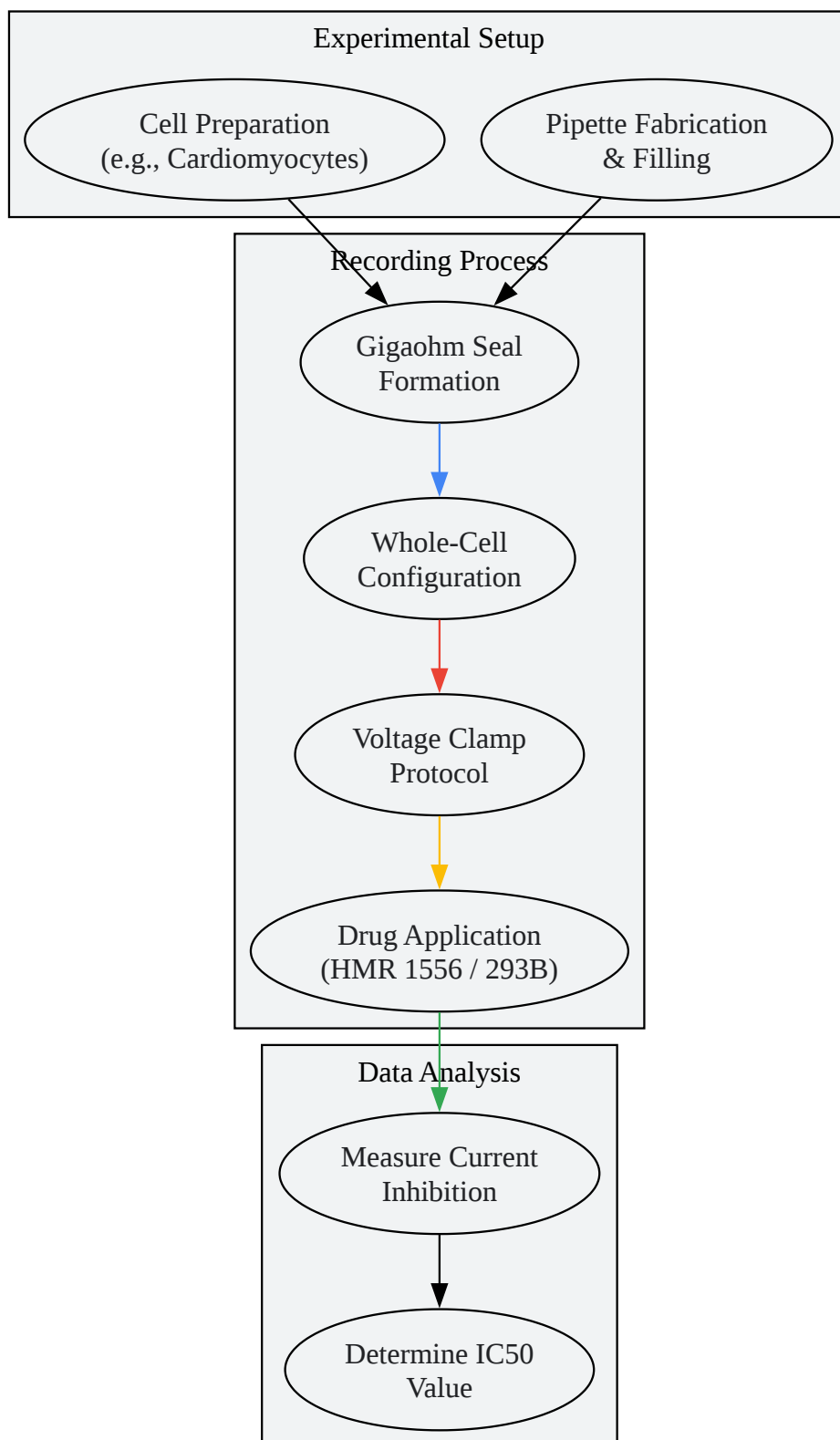
Methodology:

- **Cell Preparation:** Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles). Alternatively, cell lines (e.g., CHO or HEK293 cells) or *Xenopus* oocytes are transfected to express the specific ion channel of interest (e.g., KCNQ1/KCNE1 for IKs).
- **Pipette Preparation:** Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution mimicking the intracellular ionic composition and may contain a fluorescent dye for cell identification.
- **Gigaohm Seal Formation:** The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). This electrically isolates the patch of membrane under the pipette tip.
- **Whole-Cell Configuration:** A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
- **Voltage Clamp:** The membrane potential is clamped at a holding potential (e.g., -40 mV or -50 mV). Specific voltage protocols are then applied to elicit the ion current of interest. For example, to record IKs, depolarizing voltage steps are applied.
- **Drug Application:** **HMR 1556** or chromanol 293B is applied to the external solution at varying concentrations. The effect on the target ion current is recorded and compared to the baseline current.
- **Data Analysis:** The magnitude of the current inhibition at each drug concentration is measured to determine the IC50 value, which represents the concentration at which the drug inhibits 50% of the current.

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